Isocetyl Isodecanoate
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Overview
Description
Isocetyl Isodecanoate: is an ester compound formed from the reaction between isocetyl alcohol (14-methylpentadecan-1-ol) and isodecanoic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocetyl Isodecanoate is synthesized through an esterification reaction between isocetyl alcohol and isodecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield. The process may also include purification steps, such as distillation, to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isocetyl Isodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isocetyl alcohol and isodecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Isocetyl alcohol and isodecanoic acid.
Transesterification: New ester and alcohol
Scientific Research Applications
Chemistry: Isocetyl Isodecanoate is used as a model compound in studies of esterification and transesterification reactions. It is also employed in the synthesis of other esters and as a solvent in organic reactions .
Biology: In biological research, this compound is used to study the effects of emollients on skin hydration and barrier function. It is also investigated for its potential use in drug delivery systems due to its ability to enhance the penetration of active ingredients through the skin .
Medicine: this compound is explored for its potential use in topical formulations for the treatment of skin conditions, such as eczema and psoriasis. Its emollient properties help to soothe and protect the skin .
Industry: In the cosmetic industry, this compound is widely used in formulations of creams, lotions, and other skincare products. It is valued for its ability to improve the texture and spreadability of these products .
Mechanism of Action
Isocetyl Isodecanoate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin’s surface, reducing water loss and enhancing skin hydration. This helps to maintain the skin’s barrier function and improve its overall condition .
Comparison with Similar Compounds
Isocetyl Stearate: Another ester used in cosmetics for its emollient properties.
Isodecyl Neopentanoate: Known for its lightweight feel and non-greasy texture in skincare formulations.
Diisopropyl Adipate: Used as an emollient and solvent in cosmetic products.
Uniqueness: Isocetyl Isodecanoate is unique due to its specific combination of isocetyl alcohol and isodecanoic acid, which provides a balance of emollient properties and skin compatibility. Its branched structure also contributes to its lightweight feel and non-greasy texture, making it a preferred choice in many cosmetic formulations .
Properties
CAS No. |
129588-05-2 |
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Molecular Formula |
C26H52O2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
14-methylpentadecyl 8-methylnonanoate |
InChI |
InChI=1S/C26H52O2/c1-24(2)20-16-12-10-8-6-5-7-9-11-15-19-23-28-26(27)22-18-14-13-17-21-25(3)4/h24-25H,5-23H2,1-4H3 |
InChI Key |
DTWLCXJITDKLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
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